molecular formula C5H9N3OS B2664049 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 113657-01-5

5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2664049
CAS No.: 113657-01-5
M. Wt: 159.21
InChI Key: JZKOYGFGRZXZCO-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a methoxymethyl group at the 5-position, a methyl group at the 4-position, and a thiol group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with formaldehyde and methanol, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxymethyl group under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its triazole ring which is a common motif in many pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity by inhibiting essential enzymes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxymethyl)-1H-1,2,4-triazole: Lacks the thiol group, which may affect its biological activity.

    4-Methyl-1H-1,2,4-triazole-3-thiol: Lacks the methoxymethyl group, which may influence its chemical reactivity.

    5-(Methoxymethyl)-4-methyl-1H-1,2,4-triazole: Similar structure but different substitution pattern.

Uniqueness

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methoxymethyl and thiol groups, which confer distinct chemical and biological properties

Biological Activity

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 113657-01-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their wide range of biological activities. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound.

Synthetic Pathway:

  • Starting Materials: The synthesis begins with thiosemicarbazide derivatives.
  • Reagents: Common reagents include acyl chlorides and solvents like DMF (N,N-Dimethylformamide).
  • Cyclization: The reaction proceeds through cyclization under basic conditions to form the triazole ring.

Anticancer Activity

Research has shown that 1,2,4-triazole derivatives exhibit notable anticancer properties. A study evaluated various S-substituted triazoles against colorectal cancer cell lines (HT-29) and found that certain derivatives demonstrated significant cytotoxicity. For instance, compounds designed with the triazole scaffold exhibited IC50 values in the micromolar range against HT-29 cells .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
TZ55.7HT-2912PDK1 inhibition
TZ53.7HT-2915Cell cycle arrest
TZ3a.7HT-2918Induction of apoptosis

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Pre-screening against various bacterial strains revealed significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Table 2: Antimicrobial Activity Against Bacterial Strains

MicroorganismZone of Inhibition (mm)Reference Compound
Staphylococcus aureus20Vancomycin
Escherichia coli15Ampicillin
Candida albicans18Fluconazole

The biological activity of triazole derivatives is often attributed to their ability to interact with specific molecular targets involved in disease pathways. For anticancer activity, these compounds can inhibit key kinases such as PDK1 and Raf kinase, leading to cell cycle arrest and apoptosis in tumor cells . The presence of sulfur in the thiol group enhances their reactivity and ability to form complexes with metal ions, which is crucial for their biological function.

Case Studies

  • Colorectal Cancer Study : A series of novel S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles were synthesized and evaluated for their antiproliferative effects on HT-29 cells. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Screening : Compounds derived from 1,2,4-triazole scaffolds were tested against various pathogens. Results indicated that several derivatives showed enhanced activity compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Properties

IUPAC Name

3-(methoxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-8-4(3-9-2)6-7-5(8)10/h3H2,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKOYGFGRZXZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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